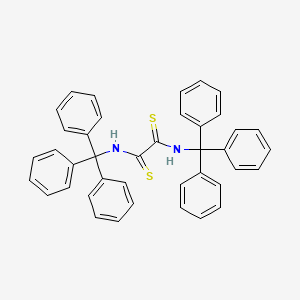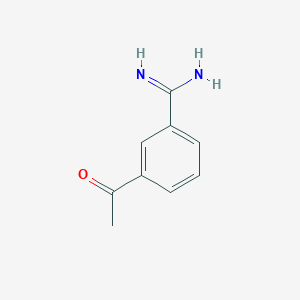
Benzenecarboximidamide, 3-acetyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenecarboximidamide, 3-acetyl- is an organic compound with the molecular formula C9H10N2O It is a derivative of benzenecarboximidamide, where an acetyl group is attached to the third position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboximidamide, 3-acetyl- typically involves the acylation of benzenecarboximidamide. One common method is the Friedel-Crafts acylation, where benzenecarboximidamide reacts with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of benzenecarboximidamide, 3-acetyl- may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or chromatography. Additionally, industrial methods may employ continuous flow reactors to enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
Benzenecarboximidamide, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the imidamide group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the acetyl group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the imidamide group.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Meta-substituted derivatives based on the electrophile used.
科学研究应用
Benzenecarboximidamide, 3-acetyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It may be used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of benzenecarboximidamide, 3-acetyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting cellular pH regulation . This inhibition can lead to antiproliferative effects in cancer cells by disrupting their metabolic processes.
相似化合物的比较
Benzenecarboximidamide, 3-acetyl- can be compared with other similar compounds such as:
Benzenesulfonamide derivatives: These compounds also inhibit carbonic anhydrase but may have different selectivity and potency.
List of Similar Compounds
- Benzenesulfonamide
- Benzamide
- Benzenecarboxamide
Benzenecarboximidamide, 3-acetyl- stands out due to its unique acetyl group, which influences its reactivity and biological activity.
属性
CAS 编号 |
61625-21-6 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC 名称 |
3-acetylbenzenecarboximidamide |
InChI |
InChI=1S/C9H10N2O/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-5H,1H3,(H3,10,11) |
InChI 键 |
QCJAIQCBNVEBKG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


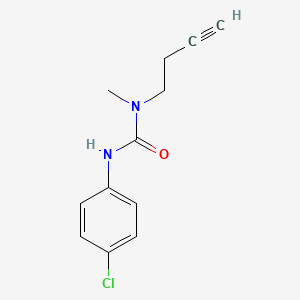
![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
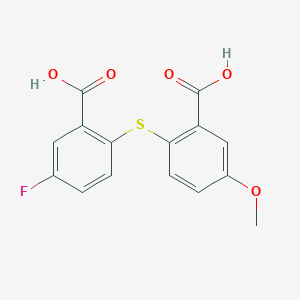
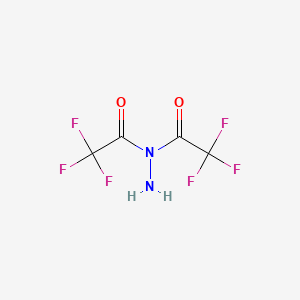
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
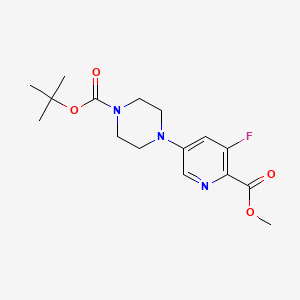

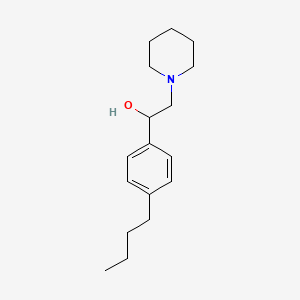
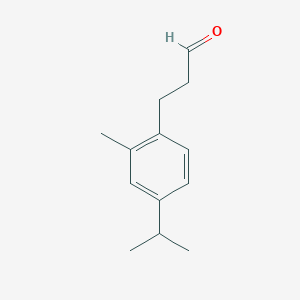
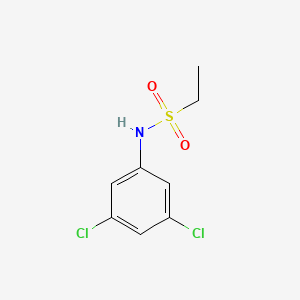
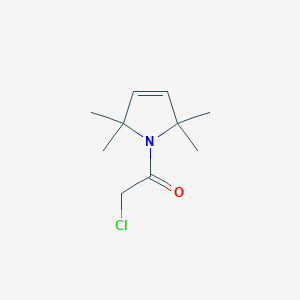
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
